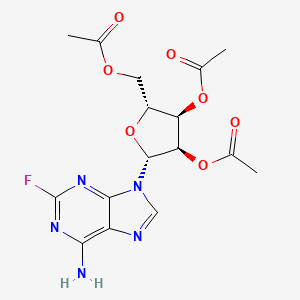

2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Description

Historical Trajectory of Fluorinated Nucleoside Analog Development in Chemical Biology

The journey of fluorinated nucleoside analogs began in the mid-20th century, spurred by the success of compounds like 5-fluorouracil (B62378) as an anticancer agent. oup.com This discovery ignited interest in the strategic incorporation of fluorine into other biologically active molecules, particularly nucleosides, the building blocks of DNA and RNA. oup.com Researchers quickly recognized the unique properties that fluorine imparts. Its small size allows it to act as a bioisostere for hydrogen, while its high electronegativity mimics a hydroxyl group, yet it lacks the hydrogen-bonding donor capability of the -OH group. oup.com

This "-OH mimicry" without the associated chemical reactivity proved to be a powerful tool. The introduction of a fluorine atom can significantly alter a nucleoside's physicochemical properties, including its electronic distribution, pKa, and conformational preference. oup.com A key advantage observed early on was that fluorination, particularly at the 2'-position of the sugar moiety, could enhance the metabolic stability of the nucleoside. The strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) or carbon-hydroxyl (C-O) bond, leading to increased stability against degradation by enzymes like nucleases. oup.com

Throughout the latter half of the 20th century, synthetic methodologies in organofluorine chemistry advanced rapidly, enabling chemists to place fluorine atoms at virtually any position on the nucleoside scaffold—either on the nucleobase or the sugar ring. This led to the development of a vast library of fluorinated nucleoside analogs with potent antiviral and anticancer activities. oup.com Compounds such as Gemcitabine (2',2'-difluorodeoxycytidine) and Sofosbuvir (which contains a 2'-fluoro-2'-methyluridine metabolite) are landmark examples of clinically successful drugs that underscore the profound impact of fluorine substitution in nucleoside chemistry.

Strategic Significance of Acetylated Nucleoside Derivatives as Research Intermediates

In the multistep synthesis of complex molecules like modified nucleosides, protecting groups are essential tools to ensure chemoselectivity. wikipedia.orgcem.com They temporarily mask reactive functional groups, preventing them from participating in a reaction, and are later removed to yield the desired product. cem.com The hydroxyl groups of the ribose sugar in nucleosides are highly reactive and must be protected during modifications of the nucleobase to prevent unwanted side reactions. cem.comspringernature.com

The acetyl (Ac) group is one of the most common and strategically important protecting groups used for hydroxyl functions in nucleoside chemistry. wikipedia.orglibretexts.org Acetylation of the 2', 3', and 5'-hydroxyl groups of a nucleoside, such as in the formation of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, serves several critical purposes:

Increased Solubility: The acetylated derivative is often more soluble in organic solvents commonly used for synthetic transformations, facilitating reactions that are difficult to perform in aqueous media. springernature.com

Prevention of Unwanted Reactions: It protects the hydroxyl groups from oxidation, acylation, or other modifications during subsequent synthetic steps, such as the coupling of the nucleobase to the sugar (glycosylation) or other manipulations of the base. springernature.comnih.gov

Improved Handling: The resulting crystalline solids are often easier to purify and handle than the unprotected, highly polar parent nucleosides.

Prodrug Potential: While primarily used as a synthetic intermediate, acylation is also a common strategy for creating prodrugs. The acetyl esters can mask the polar hydroxyl groups, improving the lipophilicity and cell membrane permeability of the parent nucleoside. Once inside a cell, esterase enzymes can cleave the acetyl groups to release the active, unprotected nucleoside.

The removal of acetyl groups (deacetylation) is typically straightforward, often achieved under basic conditions, for example, with ammonia (B1221849) in methanol (B129727), which generally does not affect other sensitive parts of the molecule like the N-glycosidic bond. libretexts.orgnih.gov This reliable application and removal make acetyl groups a workhorse strategy in nucleoside synthesis, enabling the construction of complex and precisely modified analogs for research and therapeutic development. nih.gov

Foundational Structural Elements Pertinent to Research Applications

The structure of this compound is a composite of three key elements, each contributing to its utility as a research chemical. It is a fully protected derivative, making it an ideal precursor for further chemical modifications or for the synthesis of oligonucleotides.

Adenosine (B11128) Core: The fundamental scaffold is adenosine, a purine (B94841) nucleoside composed of an adenine (B156593) base linked to a ribose sugar. Adenosine and its derivatives are central to countless biochemical processes.

2-Fluoro Modification: The fluorine atom at the 2-position of the adenine base is a critical modification. This substitution can significantly impact the hydrogen-bonding patterns in the major groove of DNA/RNA duplexes and alter the molecule's interaction with enzymes. 2-Fluoroadenosine (B10117) itself is a compound of interest for its potential biological activities. ontosight.aidrugbank.com

Tri-O-acetylated Ribose: The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are masked by acetyl esters. As discussed, this protection is crucial for its role as a synthetic intermediate. nih.gov It renders the ribose moiety inert during reactions intended to modify other parts of the molecule. Following the desired modifications, these acetyl groups can be readily removed to yield the final, deprotected nucleoside.

The combination of these elements makes this compound a versatile building block. It allows researchers to introduce a 2-fluoroadenosine unit into a larger molecule, such as a custom-synthesized RNA or DNA strand, to study the structural and functional effects of this specific modification on nucleic acid biology.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Fluoroadenosine | C₁₀H₁₂FN₅O₄ | 285.23 | 146-78-1 |

| 2',3',5'-Tri-O-acetyladenosine | C₁₆H₁₉N₅O₇ | 393.35 | 7387-57-7 |

| This compound | C₁₆H₁₈FN₅O₇ | 411.34 | 15811-32-2 |

Data sourced from multiple chemical databases and suppliers. drugbank.comchemicalbook.comlab-chemicals.comnih.govsharingtechcn.comchemicalbook.comnih.gov

Table 2: Structural Components of this compound

| Component | Chemical Class | Role/Significance |

| 2-Fluoroadenine (B1664080) | Fluorinated Purine Base | Provides the core nucleobase structure with a key fluorine modification that alters electronic and binding properties. |

| D-Ribose | Pentose Sugar | Forms the carbohydrate backbone of the nucleoside. |

| Acetyl Group (-COCH₃) | Acyl Group | Acts as a protecting group for the ribose hydroxyls, enabling selective synthesis and improving solubility in organic solvents. |

Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDICZLRLPNWOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935858 | |

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15811-32-2 | |

| Record name | NSC108853 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 ,3 ,5 Tri O Acetyl 2 Fluoroadenosine

Precursor Compounds and Initial Synthetic Routes

The synthesis of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine typically commences from readily available nucleosides, which are chemically modified through a series of intermediate compounds. Guanosine (B1672433) and its derivatives are common starting points, leading to the target molecule via key intermediates such as diaminopurine and azido-purine derivatives.

Synthetic Approaches Initiated from Guanosine and its Derivatives

A prevalent and cost-effective method for preparing 2-fluoroadenosine (B10117) and its acetylated precursor begins with commercially available guanosine. nih.gov This approach involves several chemical transformations to modify the purine (B94841) base. A common initial step is the acetylation of the ribose moiety of guanosine to yield 2',3',5'-tri-O-acetylguanosine. cdnsciencepub.com This protection of the hydroxyl groups is crucial for the subsequent reactions on the purine ring.

The protected guanosine then undergoes chlorination, for instance using phosphorus oxychloride, to convert the 6-oxo group into a 6-chloro group, yielding 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. cdnsciencepub.com This intermediate is a versatile precursor for introducing various functionalities at the C6 position of the purine ring, setting the stage for the eventual formation of the 2-fluoro-6-amino structure.

Role of 2,6-Diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine in Synthetic Pathways

A key intermediate in the synthesis of this compound is 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. This compound serves as the direct precursor for the introduction of the fluorine atom at the C2 position. It can be synthesized from guanosine derivatives. acs.orgnih.gov The conversion of the 6-oxo group of guanosine or the 6-chloro group of the intermediate described above into an amino group leads to the formation of this 2,6-diaminopurine (B158960) ribonucleoside.

The significance of this diaminopurine intermediate lies in the differential reactivity of its two amino groups. The 2-amino group is selectively targeted for diazotization and subsequent fluorination, while the 6-amino group remains intact, ultimately becoming the exocyclic amino group of the target adenosine (B11128) analog. nih.gov This selective reaction is a cornerstone of the regioselective fluorination strategies discussed later. Treatment of 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with tert-butyl nitrite (B80452) in an anhydrous hydrogen fluoride (B91410)/pyridine solution is one method to achieve this transformation. cdnsciencepub.com

| Starting Material | Key Intermediate | Significance |

|---|---|---|

| Guanosine | 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Versatile precursor for C6 modification. cdnsciencepub.com |

| Guanosine Derivatives | 2,6-Diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | Direct precursor for selective C2 fluorination. nih.govcdnsciencepub.com |

Intermediate Formation of 2-Amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine

An alternative synthetic route from guanosine involves the formation of an azido (B1232118) intermediate. nih.gov Starting from 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, a nucleophilic substitution with sodium azide (B81097) can be performed to yield 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. cdnsciencepub.com

This azido compound is a crucial intermediate that allows for the subsequent fluorination at the C2 position. nih.gov The azido group at C6 is later reduced to an amino group to complete the synthesis of the adenosine structure. This pathway has been developed into a preparative method for 2-fluoroadenosine synthesis. nih.gov The isolation of the 2-amino-6-azido intermediate is a key step before proceeding to the fluorination reaction. nih.gov

Regioselective Fluorination Strategies

The introduction of a fluorine atom at the C2 position of the purine ring is the most critical and challenging step in the synthesis of this compound. This requires highly regioselective methods, with non-aqueous diazotization and the Schiemann reaction being the most prominent strategies.

Application of Non-Aqueous Diazotization Techniques

Non-aqueous diazotization is a powerful technique for converting an amino group into a diazonium group, which can then be substituted by a fluoride ion. This method is particularly effective for fluorinating purine nucleosides. In the context of synthesizing this compound from its 2-amino precursor, this reaction is performed under anhydrous conditions to prevent the formation of unwanted hydroxylated byproducts.

A common reagent combination for this transformation is tert-butyl nitrite (TBN) in 60% anhydrous hydrogen fluoride/pyridine at low temperatures (e.g., -20 °C). cdnsciencepub.com This method has been successfully applied to 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine to selectively convert the 2-amino group into a 2-fluoro group, yielding the desired product. acs.orgcdnsciencepub.com The use of HF-pyridine is advantageous as it acts as both the solvent and the fluoride source. nih.gov The diazotization is highly selective for the 2-NH2 group over the 6-NH2 group. nih.gov

| Precursor | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2,6-Diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | tert-butyl nitrite (TBN), 60% anhydrous hydrogen fluoride/pyridine | -20 °C | Selective fluorination at C2. acs.orgcdnsciencepub.com |

| 2-Amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | Fluoroboric acid (HBF4) | - | Formation of diazonium tetrafluoroborate (B81430) intermediate. nih.govacs.org |

Optimization of Schiemann Reaction for Fluorine Introduction

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic system. numberanalytics.com It involves the conversion of an arylamine to an aryl fluoride via the thermal decomposition of an intermediate aryl diazonium tetrafluoroborate salt. wikipedia.orgyoutube.com This reaction has been adapted and optimized for the synthesis of 2-fluoropurine nucleosides. nih.gov

In this context, the 2-amino group of a purine nucleoside intermediate, such as 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, is first converted to a diazonium salt using a reagent like fluoroboric acid. nih.govacs.org The resulting diazonium tetrafluoroborate is then carefully decomposed, typically by heating, to yield the 2-fluoro derivative. youtube.com

Careful optimization of the Schiemann reaction process is crucial for achieving high yields. For instance, the conversion of 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine to 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine has been optimized to achieve yields as high as 80%. nih.gov The subsequent catalytic reduction of the azido group and deacetylation then provides 2-fluoroadenosine. nih.gov While effective, the thermal decomposition step can be hazardous on a large scale. byjus.com Innovations to the traditional reaction include using other counterions like hexafluorophosphates (PF6−) or conducting the reaction in ionic liquids. wikipedia.orgorganic-chemistry.org

Considerations for Direct Fluorination of Nucleosides and Their Analogs

The synthesis of fluorinated nucleosides can be approached in two primary ways: the condensation of a fluorine-substituted sugar with a heterocyclic base or the direct fluorination of a pre-formed nucleoside. While the former method can provide a variety of fluoro-nucleosides, it is often hampered by poor stereoselectivity during the glycosylation step. Direct fluorination of an existing nucleoside is a more linear strategy that preserves the original configuration but presents its own set of challenges, including the potential for low yields.

The direct introduction of a fluorine atom into a nucleoside requires specialized reagents, which are broadly classified as either nucleophilic or electrophilic.

Nucleophilic Fluorinating Agents: These reagents act as fluoride ion donors. A common strategy involves activating hydroxyl groups into good leaving groups (like mesylates or tosylates) followed by an SN2 substitution with a fluoride ion. Diethylaminosulfur trifluoride (DAST) is a versatile and widely used nucleophilic reagent in nucleoside chemistry, capable of replacing hydroxyl groups with fluorine, typically with a complete inversion of configuration.

Electrophilic Fluorinating Agents: These reagents function as F+ equivalents. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are examples used for electrophilic fluorination, often under milder conditions.

Several critical challenges must be considered during the direct fluorination of nucleosides. The reaction's efficiency can be significantly reduced by competitive side reactions such as the intramolecular displacement of leaving groups by the nucleobase, undesired epimerization at the anomeric position, and depurination (cleavage of the glycosidic bond) through mechanisms like β-elimination. These challenges necessitate careful optimization of reaction conditions and protecting group strategies to achieve the desired fluorinated product efficiently.

| Agent Class | Example Reagent | Mechanism | Common Application |

|---|---|---|---|

| Nucleophilic | DAST (Diethylaminosulfur trifluoride) | SN2 displacement of hydroxyl groups | Deoxyfluorination of alcohols |

| Nucleophilic | Olah's Reagent (Pyridine-HF) | SN2 displacement on activated alcohols or epoxides | Fluorination of 2,2'-anhydronucleosides |

| Electrophilic | Selectfluor® | Electrophilic addition/substitution | Fluorination of electron-rich moieties |

| Electrophilic | NFSI (N-Fluorobenzenesulfonimide) | Electrophilic substitution | Stereoselective fluorination of keto-nucleosides |

Chemical Protection and Deprotection of the Ribose Moiety

In multistep organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to prevent it from reacting during subsequent chemical transformations. wikipedia.orgorganic-chemistry.org This strategy is crucial in nucleoside chemistry to ensure chemoselectivity. wikipedia.org

Acetyl groups are frequently used as protecting groups for the hydroxyl functionalities of the ribose sugar in nucleoside synthesis and modification. nih.gov Acetylation protocols often employ reagents like acetic anhydride (B1165640) or acetyl chloride to convert the hydroxyl groups into acetate (B1210297) esters. ucl.ac.uk This transformation is vital as it protects the ribose hydroxyls from undesired reactions during modifications elsewhere in the molecule, such as on the purine or pyrimidine (B1678525) base. researchgate.net For instance, in the synthesis of 2-fluoroadenosine from guanosine, the ribofuranosyl moiety is protected as a tri-O-acetyl derivative to allow for chemical transformations on the purine ring. nih.gov Acetyl groups are generally stable under various reaction conditions but can be removed when desired. nih.gov

The removal of acetyl protecting groups, known as deacetylation, is a critical final step in many synthetic pathways to yield the target nucleoside. wikipedia.org The conditions for deprotection must be chosen carefully to avoid affecting other functional groups. organic-chemistry.org

A widely used method for the deacetylation of O-acetylated nucleosides is the Zemplén deacetylation, which involves treating the protected nucleoside with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). rsc.orgnih.gov This transesterification reaction is effective for removing acetyl groups from the sugar moiety. nih.gov Additionally, basic conditions using hydroxide (B78521) bases like potassium hydroxide or sodium hydroxide in an ethanol/water mixture at elevated temperatures can also be employed for deprotection. commonorganicchemistry.com Similarly, strong acidic conditions can achieve deacetylation, although the harshness of both strong acid and base methods may not be compatible with sensitive substrates. commonorganicchemistry.com The selection of the deacetylation method is crucial for obtaining the final product in high yield and purity.

| Method | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Zemplén Deacetylation | Catalytic NaOMe in Methanol | Mild, room temperature | Standard and widely used for O-acetyl groups. rsc.orgnih.gov |

| Basic Hydrolysis | NaOH or KOH in EtOH/H₂O | Elevated temperatures (reflux) | Harsh conditions, may not be suitable for base-sensitive compounds. commonorganicchemistry.com |

| Acidic Hydrolysis | Strong acids (e.g., HCl) in EtOH/H₂O | Elevated temperatures (reflux) | Harsh conditions, may not be suitable for acid-sensitive compounds. commonorganicchemistry.com |

| Ammonolysis | Ammonia (B1221849) in Methanol | Room temperature | Commonly used in oligonucleotide synthesis for base and sugar deprotection. |

Derivatization Pathways and Subsequent Transformations

The compound this compound serves as a key protected intermediate in the synthesis of 2-fluoroadenosine. nih.gov The primary transformation of this acetylated precursor is its deprotection to yield the active nucleoside analog. This conversion is accomplished through the deacetylation methodologies described previously, such as treatment with sodium methoxide in methanol (Zemplén conditions) or other basic hydrolysis methods. nih.govrsc.org The removal of the three acetyl groups from the 2', 3', and 5' positions of the ribose sugar unmasks the hydroxyl groups and yields 2-fluoroadenosine, which can then be used for biological studies or as a building block for further chemical synthesis. nih.gov

Once 2-fluoroadenosine is obtained via deprotection, it serves as a valuable precursor for the synthesis of other purine analogs. nih.gov The presence of the fluorine atom at the C2 position of the purine ring modifies its electronic properties and can confer resistance to enzymatic degradation, for example, by adenosine deaminase. nih.gov This stability makes 2-fluoroadenosine and its derivatives attractive for various therapeutic and research applications. It can be further modified at the sugar moiety or used in enzymatic reactions to generate phosphorylated species, such as 2-fluoro-deoxyadenosine monophosphate (2Cl-dAMP) and triphosphate (2Cl-dATP), which can be incorporated into DNA. nih.gov The synthesis of such analogs is crucial for exploring structure-activity relationships and developing novel therapeutic agents. nih.gov

Investigations into C-H Bond Activation and Arylation of Related Fluorinated Adenosine Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of nucleoside chemistry, the development of methodologies for the direct C-H arylation of the purine core is of significant interest for the synthesis of novel analogs with potential therapeutic applications. While specific studies on the direct C-H arylation of this compound are not extensively documented in the literature, research into the C-H activation of closely related adenosine derivatives provides valuable insights into the potential synthetic pathways for such transformations.

Investigations into the palladium-catalyzed direct C-H arylation at the C8 position of adenosine and 2'-deoxyadenosine (B1664071) have demonstrated the feasibility of this approach. These studies lay the groundwork for potential applications to fluorinated and protected analogs like this compound. The C8 position of the purine ring is a prime target for modification due to its influence on the glycosidic bond conformation and its potential to introduce novel interactions with biological targets.

A general scheme for the palladium-catalyzed direct C8-H arylation of adenosine derivatives involves the coupling of the nucleoside with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. The acetyl protecting groups on the ribose moiety, as in this compound, are generally compatible with these reaction conditions, serving to enhance solubility in organic solvents and prevent side reactions at the hydroxyl groups. The presence of the electron-withdrawing fluorine atom at the C2 position may influence the electronic properties of the purine ring and, consequently, the reactivity of the C8-H bond, potentially requiring optimization of the catalytic system.

The research in this area for related adenosine compounds provides a strong basis for the exploration of similar transformations on this compound. The findings from these studies on related nucleosides are crucial for designing synthetic routes to novel C8-arylated 2-fluoroadenosine derivatives.

Below is a data table summarizing the typical conditions and outcomes for the palladium-catalyzed direct C8-H arylation of related adenosine derivatives, which could serve as a starting point for the development of protocols for this compound.

Table 1: Representative Palladium-Catalyzed C8-H Arylation of Related Adenosine Derivatives

| Entry | Adenosine Derivative | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Adenosine | Iodobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 75 |

| 2 | 2'-Deoxyadenosine | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 68 |

| 3 | Adenosine | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 82 |

This table is a representation of typical results for related adenosine compounds and not specific to this compound.

Functional Characterization As a Nucleoside Analog in Biochemical and Molecular Biology Research

Investigation of RNA Function and Properties Using 2',3',5'-Tri-O-acetyl-2-fluoroadenosine and its Derivatives

The introduction of fluorine into nucleosides has been a pivotal strategy in medicinal chemistry and molecular biology to modulate their biological properties. This compound serves as a key synthetic intermediate and a prodrug form for introducing 2'-fluoroadenosine into biological systems. The acetyl groups enhance the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, these groups are cleaved by cellular esterases to release the active nucleoside, 2'-fluoroadenosine.

Derivatives of 2'-fluoroadenosine are utilized in the synthesis of modified oligonucleotides. These modified RNA strands are valuable tools for investigating RNA-protein interactions, RNA interference (RNAi) mechanisms, and the catalytic activity of ribozymes. The fluorine substitution can also confer resistance to degradation by nucleases, which increases the stability of RNA-based therapeutics and diagnostic tools. oup.com

Role in Nucleotide Studies and Research on Enzymatic Pathways

Upon cellular uptake and deacetylation of this compound to 2-fluoroadenosine (B10117), the nucleoside analog enters the cellular metabolic pathways. For nucleoside analogs to exert their biological effects, particularly as antiviral or anticancer agents, they must be converted to their corresponding 5'-triphosphate form. This conversion is a stepwise process catalyzed by cellular kinases.

The initial and often rate-limiting step is the phosphorylation of the 5'-hydroxyl group to form the 5'-monophosphate. This reaction is typically catalyzed by a nucleoside kinase, such as adenosine (B11128) kinase or deoxycytidine kinase. nih.gov Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are carried out by nucleoside monophosphate and diphosphate kinases, respectively.

In studies with cytotoxic lymphocytes, incubation with 2-fluoroadenosine resulted in the rapid and dose-dependent formation of 2-fluoroadenosine 5'-triphosphate (2-F-ATP). nih.gov This accumulation of the triphosphate analog within the cells was accompanied by a corresponding decrease in the levels of natural adenosine 5'-triphosphate (ATP). nih.gov The efficient conversion to the triphosphate form is a critical determinant of the biological activity of the nucleoside analog.

Table 1: Metabolic Conversion of 2-Fluoroadenosine

| Step | Metabolite | Key Enzymes |

| 1 | 2-Fluoroadenosine 5'-monophosphate (2-F-AMP) | Nucleoside Kinases (e.g., Adenosine Kinase) |

| 2 | 2-Fluoroadenosine 5'-diphosphate (2-F-ADP) | Nucleoside Monophosphate Kinases |

| 3 | 2-Fluoroadenosine 5'-triphosphate (2-F-ATP) | Nucleoside Diphosphate Kinases |

The triphosphate form of 2-fluoroadenosine, 2-F-ATP, can act as a substrate for viral polymerases, including RNA-dependent RNA polymerases (RdRps) and reverse transcriptases. mdpi.com These enzymes are essential for the replication of viral genomes. Nucleoside analog triphosphates often function as competitive inhibitors of the natural nucleoside triphosphates. youtube.com

Once incorporated into a growing viral RNA or DNA chain, the modified nucleotide can act as a chain terminator, halting further elongation of the nucleic acid strand. mdpi.comnih.gov This is a common mechanism of action for many antiviral nucleoside analogs. The presence of the 2'-fluoro group can affect the geometry of the sugar-phosphate backbone, preventing the formation of the next phosphodiester bond.

In in vitro assays, 2'-deoxy-2'-fluoroadenosine-5'-O-triphosphate has been shown to be an inhibitor of E. coli RNA polymerase. caymanchem.com Studies on various viral polymerases have demonstrated that 2'-modified nucleotide analogs can be potent inhibitors. nih.gov For example, 2'-C-methyl-uridine triphosphate acts as a chain terminator for E. coli RNA polymerase. nih.gov The effectiveness of these analogs as polymerase inhibitors is a key area of research in the development of new antiviral therapies. numberanalytics.com

The metabolic fate and biological activity of 2-fluoroadenosine are also influenced by its interaction with other enzymes involved in nucleoside metabolism, such as adenosine deaminase (ADA) and purine (B94841) nucleoside phosphorylase (PNP).

Adenosine deaminase catalyzes the deamination of adenosine to inosine. The substrate specificity of ADA is highly dependent on the structure of the nucleoside, including modifications to the sugar moiety. nih.gov Studies have shown that human ADA has the highest preference for adenosine, followed by 2'-deoxyadenosine (B1664071). researchgate.net Modifications at the 2'-position can significantly alter the recognition and processing of the nucleoside by ADA. Some fluorinated nucleosides are resistant to deamination, which can increase their intracellular half-life and therapeutic efficacy. nih.gov

Purine nucleoside phosphorylase is another key enzyme in purine metabolism, catalyzing the phosphorolytic cleavage of the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate. 2'-Deoxy-2'-fluoroadenosine has been shown to be efficiently cleaved by E. coli PNP, releasing the toxic base 2-fluoroadenine (B1664080). medchemexpress.com This property has been exploited in gene-directed enzyme prodrug therapy for cancer, where tumor cells expressing the bacterial enzyme can selectively convert the non-toxic prodrug into a cytotoxic agent. medchemexpress.com

Table 2: Enzyme Specificity for Adenosine and its Analogs

| Enzyme | Substrate | Relative Activity |

| Adenosine Deaminase (Human) | Adenosine | 100% |

| 2'-Deoxyadenosine | 57% researchgate.net | |

| Purine Nucleoside Phosphorylase (E. coli) | 2'-Deoxy-2'-fluoroadenosine | Efficient Substrate medchemexpress.com |

Conformational Analysis and Stereochemical Impact on Biological Recognition

The substitution of a hydroxyl group with a fluorine atom at the 2'-position of the ribose sugar has a profound impact on the conformational preference of the nucleoside. nih.gov The sugar ring of nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as North (C3'-endo) and South (C2'-endo) type puckers. nih.govnih.gov

The introduction of the highly electronegative fluorine atom at the 2'-position significantly influences this equilibrium. nih.gov This is due to stereoelectronic effects, such as the gauche effect, between the fluorine and the other substituents on the sugar ring. rsc.org Depending on the stereochemistry (arabino or ribo configuration), the 2'-fluoro substitution can lock the sugar pucker into either a predominantly North or South conformation. nih.gov

This conformational locking has significant implications for biological recognition. The conformation of the nucleoside is a critical determinant for its interaction with enzymes such as kinases and polymerases. nih.gov For instance, the ability of a nucleoside analog triphosphate to be incorporated by a polymerase is highly dependent on its ability to adopt the correct sugar pucker to fit into the enzyme's active site. mdpi.com Therefore, the conformational bias introduced by the 2'-fluoro group is a key factor in the biological activity of 2-fluoroadenosine and its derivatives. nih.gov

Mechanistic Research of Biological Phenomena Mediated by 2 ,3 ,5 Tri O Acetyl 2 Fluoroadenosine Derivatives

Elucidation of Cellular and Molecular Mechanisms of Action in Model Systems

Inhibition Pathways of Nucleic Acid Synthesis

Once converted to its triphosphate form, 2-fluoroadenosine (B10117) triphosphate acts as an antimetabolite, interfering with nucleic acid synthesis. drugbank.com It mimics natural purine (B94841) nucleosides, allowing it to be recognized by cellular enzymes involved in DNA and RNA synthesis. nih.gov The incorporation of this analog into growing nucleic acid chains is a key mechanism of its action. The presence of the fluorine atom at the 2-position of the adenine (B156593) base alters the electronic properties of the molecule, leading to incorrect base pairing and ultimately inhibiting the replication and transcription processes. nih.gov

Research on Chain Elongation Termination Mechanisms

A primary mechanism by which 2-fluoroadenosine derivatives inhibit nucleic acid synthesis is through chain termination. After the monophosphate form is converted to the active triphosphate metabolite, it can be incorporated into a growing DNA strand by DNA polymerase. nih.gov The presence of the 2-fluoro-substituted purine can disrupt the subsequent addition of the next nucleotide, thereby terminating the elongation of the nucleic acid chain. nih.gov This premature termination of DNA synthesis is a critical step in its biological activity.

Modulation of Enzyme Activities in Research Models

Studies on S-adenosyl-L-homocysteine Hydrolase

S-adenosyl-L-homocysteine (AdoHcy) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of AdoHcy to adenosine (B11128) and L-homocysteine. nih.govnih.gov This reaction is vital for regulating cellular methylation processes, as AdoHcy is a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govnih.gov

Derivatives of 2-fluoroadenosine have been investigated for their effects on AdoHcy hydrolase. Research has shown that modifications to the adenosine structure, such as the introduction of a fluorine atom, can lead to compounds that act as inhibitors of this enzyme. researchgate.net The inhibition of AdoHcy hydrolase leads to an accumulation of AdoHcy, which in turn inhibits essential methylation reactions, affecting various cellular processes. researchgate.net Studies have demonstrated that for effective binding and potential inhibition of AdoHcy hydrolase, the 3'-hydroxyl group on the ribose moiety appears to be critical. fiu.edu

Effects on Purine Nucleoside Phosphorylase from E. coli

Purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. mdpi.com The E. coli PNP has a broader substrate specificity compared to its human counterpart and can process various adenosine analogs. nih.gov

Research has utilized E. coli PNP in enzymatic synthesis strategies. For instance, in the synthesis of 2-fluorocordycepin, 2-fluoroadenosine serves as the base donor in a reaction catalyzed by E. coli PNP. nih.gov However, the efficiency of such enzymatic reactions can be influenced by impurities or byproducts that may act as inhibitors of the enzyme. nih.gov Studies on various purine analogs have helped to elucidate the structural requirements for substrate recognition and binding by E. coli PNP. researchgate.net

Research into Chemical and Metabolic Stability in Experimental Systems

The stability of nucleoside analogs is a critical factor for their potential as research tools or therapeutic agents. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a prodrug form, with the acetyl groups enhancing its lipophilicity and facilitating passage across cell membranes. Once inside the cell, these acetyl groups are cleaved by cellular esterases to release the active 2-fluoroadenosine.

Applications of 2 ,3 ,5 Tri O Acetyl 2 Fluoroadenosine and Its Derivatives in Advanced Research Methodologies

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a fluorine-19 (¹⁹F) label into RNA, facilitated by the enzymatic incorporation of 2-fluoro-ATP derived from 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, offers a sensitive and site-specific probe for structural and dynamic studies by NMR spectroscopy. Given that fluorine is not naturally present in biological macromolecules, ¹⁹F NMR provides a clear window for observing the local environment of the labeled site without background noise from other nuclei.

¹⁹F Labeling for Conformational Probing in RNA

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. When 2-fluoroadenosine (B10117) is incorporated into an RNA molecule, the chemical shift of the ¹⁹F atom becomes highly sensitive to its local electronic environment. This sensitivity allows researchers to monitor conformational changes in the RNA structure with high precision.

Enhancing Spectral Resolution in Complex RNA Structures

One of the major challenges in the NMR study of large RNA molecules is spectral overlap, where signals from different nuclei resonate at similar frequencies, making interpretation difficult. The use of ¹⁹F labeling helps to overcome this challenge by providing a distinct spectral window. The large chemical shift dispersion of ¹⁹F NMR spectra allows for the resolution of individual fluorine signals even in complex RNA structures. This enhanced spectral resolution enables the study of specific sites within a large RNA molecule, providing insights into local structure and dynamics that would be inaccessible with traditional proton or carbon NMR.

Application in Nucleic Acid Interference Mapping (NAIM) Experiments

Nucleic Acid Interference Mapping (NAIM) is a powerful chemogenetic technique used to identify the functional groups within an RNA molecule that are critical for its activity, such as folding, catalysis, or ligand binding. caymanchem.comisotope.com This method involves the random incorporation of nucleotide analogs with specific modifications into an RNA population, followed by a selection process that separates active from inactive molecules. isotope.com The positions where the analog interferes with function are then identified.

2'-deoxy-2'-fluoroadenosine, a derivative of the subject compound, is a key reagent in NAIM experiments. stratech.co.uk It is used in conjunction with other analogs like 2'-deoxyadenosine (B1664071) to probe the role of the 2'-hydroxyl group at each adenosine (B11128) position. The 2'-OH group of ribose can act as both a hydrogen bond donor and acceptor, and understanding its specific role at various positions is crucial for elucidating RNA structure and function.

In a NAIM experiment, if the substitution of a 2'-OH group with a 2'-H (from 2'-deoxyadenosine) disrupts function, it indicates the importance of that hydroxyl group. To further dissect its role, 2'-deoxy-2'-fluoroadenosine is used. The 2'-fluoro group can act as a hydrogen bond acceptor but not a donor. Therefore:

If both 2'-deoxyadenosine and 2'-deoxy-2'-fluoroadenosine cause interference at a particular position, it suggests that the 2'-OH group at that site is acting as a hydrogen bond donor . nih.gov

If 2'-deoxyadenosine causes interference but 2'-deoxy-2'-fluoroadenosine does not, it implies that the 2'-OH group is functioning as a hydrogen bond acceptor . nih.gov

This approach provides high-resolution information about the specific chemical interactions that are essential for the biological activity of the RNA molecule.

Probing Enzyme Catalysis and Substrate Binding Specificity

The deprotected and phosphorylated form of this compound, 2-fluoro-ATP, serves as a valuable tool for investigating the mechanisms of a wide range of enzymes that utilize ATP. The fluorine substitution can influence the electronic properties of the purine (B94841) ring, affecting interactions with enzyme active sites and providing a means to study substrate specificity and catalytic mechanisms.

2-fluoro-ATP has been demonstrated to be a valid substrate for a diverse array of enzymes, including representatives from the transferase, hydrolase, and ligase subclasses. nih.govacs.org This broad applicability makes it a versatile probe for studying ATP-requiring enzymes. For example, it has been used to monitor the activity of nicotinamide (B372718) adenine (B156593) dinucleotide synthetase and 3-phosphoinositide dependent kinase-1 using ¹⁹F NMR-based activity screens. nih.govacs.org

The interaction of 2-fluoroadenosine and its derivatives with specific enzymes has provided detailed mechanistic insights:

Purine Nucleoside Phosphorylase (PNP): Crystallographic analysis of E. coli PNP in complex with 2-fluoroadenosine has revealed the specific interactions within the active site that accommodate the fluorinated substrate.

Myosin Subfragment-1 ATPase: ¹⁹F NMR studies of the complex between 2-fluoro-ADP and myosin subfragment-1 have been used to probe the environment and mobility of the adenine ring in the enzyme's active site.

E. coli RNA Polymerase: 2'-Deoxy-2'-fluoroadenosine-5'-O-triphosphate has been shown to act as an inhibitor of E. coli RNA polymerase, with a reported Ki of 200 µM. caymanchem.com

Emerging Research Avenues and Future Perspectives for 2 ,3 ,5 Tri O Acetyl 2 Fluoroadenosine

Development of Novel Molecular Probes for Fundamental Biological Investigations

The development of sophisticated molecular probes is essential for dissecting complex biological pathways. Fluorinated nucleosides, particularly those containing the ¹⁹F isotope, are exceptionally well-suited for this purpose due to the high sensitivity and low background of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine serves as a valuable precursor to a range of molecular probes designed to investigate adenosine- and ATP-dependent processes.

Once deacetylated intracellularly to 2-fluoroadenosine (B10117), the molecule can be phosphorylated to its active forms, such as 2-fluoro-ATP (2-flATP) and 2-fluoro-ADP (2-flADP). These analogs are designed for ¹⁹F NMR studies of large enzymes and proteins that bind adenine (B156593) nucleotides. researchgate.net For instance, 2-flADP has been used to study the myosin subfragment-1 ATPase complex, providing insights into muscle contraction mechanisms. researchgate.net The fluorine atom acts as a sensitive reporter, allowing researchers to monitor ligand binding, conformational changes in the protein, and enzyme kinetics in a non-invasive manner. researchgate.netresearchgate.net

Furthermore, fluorinated analogs like 2-fluoroadenosine 5'-diphosphoribose can serve as probes or inhibitors to understand cellular processes like ADP-ribosylation, a critical post-translational modification involved in DNA repair and signal transduction. ontosight.ai By investigating how these fluorinated analogs interact with ADP-dependent enzymes, researchers can gain insights into binding site architecture and function. The use of fluorine-substituted adenosines has also proven valuable in probing the sites of nucleobase protonation in functional RNAs, a key factor in RNA folding and catalysis. nih.gov The minimal structural perturbation caused by the fluorine atom makes these analogs excellent mimics of their natural counterparts. nih.gov

| Probe Derivative | Biological Target/Process | Investigative Technique | Key Findings |

|---|---|---|---|

| 2-fluoro-ATP (2-flATP) | Adenine nucleotide-binding enzymes | ¹⁹F NMR Spectroscopy | Allows for the study of large enzyme-ligand complexes and protein dynamics. researchgate.net |

| 2-fluoro-ADP (2-flADP) | Myosin ATPase, Mitochondrial ADP/ATP carrier | ¹⁹F NMR Spectroscopy | Provides insights into the structure and function of enzymes involved in energy metabolism and muscle contraction. researchgate.net |

| 2-fluoroadenosine 5'-diphosphoribose | ADP-ribosylation, ADP-dependent kinases | Enzyme Inhibition Assays | Acts as a probe to investigate the mechanisms of ADP-ribosylation and kinase binding. ontosight.ai |

| 2-fluoroadenosine | Functional RNAs (e.g., Ribozymes) | Nucleotide Analog Interference Mapping (NAIM) | Helps identify critical sites of adenosine (B11128) protonation required for RNA structure and function. nih.gov |

Innovations in Synthetic Methodologies for Comprehensive Fluorinated Nucleoside Libraries

The synthesis of fluorinated nucleosides is a complex task that has spurred significant innovation in organofluorine chemistry. acs.org The development of robust and efficient synthetic routes is paramount for creating diverse libraries of these compounds for screening as potential therapeutics and biological probes. researchgate.net Research in this area generally follows two main strategies: the direct fluorination of a pre-formed nucleoside (a divergent approach) or the coupling of a fluorinated nucleobase with a sugar moiety (a convergent approach). mdpi.com

A notable preparative method for 2-fluoroadenosine begins with the commercially available nucleoside guanosine (B1672433). nih.gov This multi-step synthesis involves an intermediate, 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine, which is subsequently reduced and deacetylated to yield the final product. nih.gov The key fluorination step in this pathway utilizes the Schiemann reaction on a protected precursor. nih.gov Such methods highlight the importance of the tri-O-acetylated form as a stable, characterizable intermediate in the synthesis of the target nucleoside.

Recent advancements have focused on improving the efficiency and selectivity of fluorination reactions. This includes the development of novel electrophilic fluorinating agents like Selectfluor and new catalytic methods that allow for stereoselective synthesis, which is crucial for biological activity. numberanalytics.com The ultimate goal is to establish unified strategies that can be applied to a wide variety of nucleosides, allowing for the rapid generation of comprehensive libraries of fluorinated analogs. acs.org These libraries are invaluable for structure-activity relationship (SAR) studies and for discovering new lead compounds in drug development. nih.gov

| Synthetic Strategy | Description | Key Features | Example Reaction |

|---|---|---|---|

| Convergent Synthesis | A fluorinated nucleobase is coupled with a protected ribose sugar. mdpi.com | Allows for variation in both the sugar and base moieties. nih.gov | N-glycosylation of 2-fluoroadenine (B1664080) with a ribose derivative. |

| Divergent Synthesis | A fluorine atom is introduced directly onto a pre-existing nucleoside. mdpi.com | Useful when the starting nucleoside is readily available. | Schiemann reaction on a 2-aminoadenosine (B16350) precursor. nih.gov |

| Radiosynthesis | Incorporation of a fluorine-18 (B77423) ([¹⁸F]) radionuclide for PET imaging probes. nih.gov | Requires rapid and high-yield reactions due to the short half-life of ¹⁸F. nih.gov | Nucleophilic aromatic substitution on a 2-nitropurine precursor using [¹⁸F]KF. nih.gov |

Theoretical and Computational Studies on Fluorine's Stereoelectronic Effects in Nucleosides

The introduction of a fluorine atom into a molecule imparts profound changes to its electronic properties with minimal steric alteration. researchgate.net These changes are governed by stereoelectronic effects, which are increasingly being studied through theoretical and computational methods to predict molecular conformation and reactivity. The primary stereoelectronic phenomenon relevant to fluorinated organic molecules is the gauche effect. wikipedia.org

The gauche effect describes the tendency of certain molecules, such as 1,2-difluoroethane, to adopt a gauche conformation (where the fluorine atoms are approximately 60° apart) rather than the sterically favored anti conformation. wikipedia.org This preference is primarily explained by hyperconjugation, a stabilizing interaction involving the donation of electron density from a C−H σ bonding orbital into an adjacent C−F σ* antibonding orbital. wikipedia.orgd-nb.info This interaction is maximized in the gauche arrangement. wikipedia.org While originally described for substituents on a carbon backbone, the underlying principles of fluorine's strong electronegativity influencing adjacent orbitals apply to its placement on a purine (B94841) ring as well.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these effects. mdpi.com They allow researchers to calculate the relative energies of different conformers, analyze orbital interactions, and predict how fluorination will affect the structure and stability of a nucleoside. rsc.org For example, computational studies combined with NMR analysis can predict how fluorine substitution on the ribose sugar can "lock" it into a specific pucker (North or South conformation), which in turn affects how the nucleoside fits into the active site of an enzyme or its incorporation into a nucleic acid strand. oup.com For base-fluorinated analogs like 2-fluoroadenosine, theoretical studies can elucidate how the fluorine atom alters the charge distribution, hydrogen-bonding capabilities, and pKa of the purine ring system, all of which are critical determinants of its biological activity. nih.gov

| Stereoelectronic Effect | Physical Basis | Consequence in Fluorinated Nucleosides | Investigative Method |

|---|---|---|---|

| Gauche Effect | Stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–F) are favored over sterics. wikipedia.orgd-nb.info | Influences the preferred conformation of the ribose sugar and side chains, affecting binding affinity. nih.gov | NMR Spectroscopy, Quantum Chemical Calculations (DFT). wikipedia.orgmdpi.com |

| Inductive Effect | High electronegativity of fluorine withdraws electron density from adjacent atoms. rsc.org | Alters the pKa of the nucleobase, modifies hydrogen bonding patterns, and can increase the stability of the glycosidic bond. nih.govrsc.org | pKa Titration, X-ray Crystallography, Computational Chemistry. |

| Anomeric Effect | Stabilizing interaction between a lone pair on the ring oxygen (O4') and the antibonding orbital of the C1'-N bond. | Influences the sugar pucker equilibrium (North vs. South), which is modulated by electronegative substituents. | NMR Spectroscopy, Computational Modeling. |

Q & A

Q. How to align research on this compound with nucleotide analog drug discovery frameworks?

- Methodological Answer : Link studies to established theories:

- Pro-drug activation : Acetyl groups enhance lipophilicity for cellular uptake; esterase-mediated hydrolysis releases active 2-fluoroadenosine.

- Transition-state analogs : Fluorine mimics the hydroxyl group in enzymatic transition states (e.g., purine nucleoside phosphorylase inhibition).

Design structure-activity relationship (SAR) studies varying acetyl and fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.